
3-(Triethoxymethyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethoxymethyl)but-3-en-2-ol is an organic compound with the molecular formula C10H20O4 It is a derivative of butenol, characterized by the presence of triethoxymethyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxymethyl)but-3-en-2-ol can be achieved through several methodsThe reaction typically requires the use of borane (BH3) and hydrogen peroxide (H2O2) under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Triethoxymethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The triethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces primary or secondary alcohols .
Scientific Research Applications
3-(Triethoxymethyl)but-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Triethoxymethyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The triethoxymethyl group can modulate the compound’s solubility and stability, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-ol: A simpler analog with similar reactivity but lacking the triethoxymethyl group.
3-Methylbut-3-en-2-ol: Another analog with a methyl group instead of triethoxymethyl.
3-(Methoxymethyl)but-3-en-2-ol: A compound with a methoxymethyl group, offering different solubility and reactivity properties.
Uniqueness
3-(Triethoxymethyl)but-3-en-2-ol is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific solubility and stability characteristics .
Properties
CAS No. |
62097-06-7 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(triethoxymethyl)but-3-en-2-ol |
InChI |
InChI=1S/C11H22O4/c1-6-13-11(14-7-2,15-8-3)9(4)10(5)12/h10,12H,4,6-8H2,1-3,5H3 |
InChI Key |
GVLAJYZTQQLMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=C)C(C)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate](/img/structure/B14547334.png)
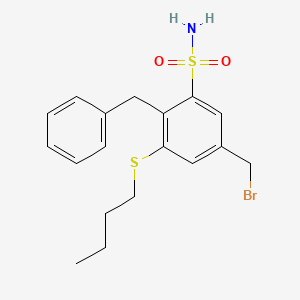
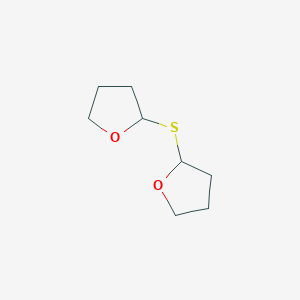
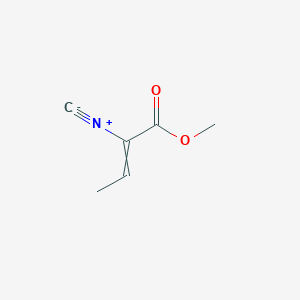
![7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-](/img/structure/B14547365.png)
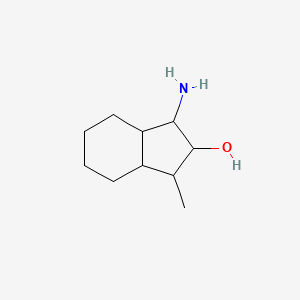
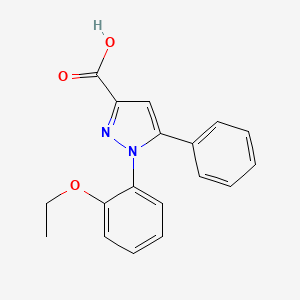

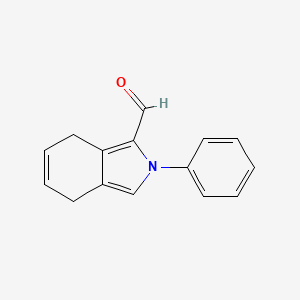
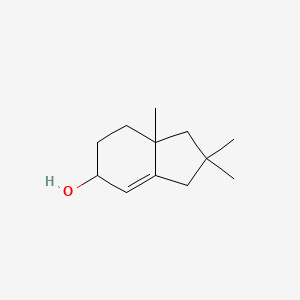


![3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal](/img/structure/B14547400.png)

